molecular formula C21H24O7 B1194074 beta-Hydroxyisovalerylshikonin

beta-Hydroxyisovalerylshikonin

Cat. No. B1194074
M. Wt: 388.4 g/mol
InChI Key: MXANJRGHSFELEJ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-Hydroxyisovalerylshikonin is a natural product found in Onosma paniculata, Echium plantagineum, and Lithospermum erythrorhizon with data available.

Scientific Research Applications

  • Anti-Cancer Properties :

    • β-Hydroxyisovalerylshikonin (β-HIVS) exhibits significant anti-growth activity against human endometrial and ovarian cancer cells while showing less toxicity to normal cells, suggesting its potential as an adjuvant therapy for these cancers (Takai et al., 2008).
    • It inhibits the growth of various cancer cell lines, including leukemia HL-60 cells, by inducing apoptosis through mechanisms different from other known apoptosis-inducing agents (Hashimoto et al., 1999).
    • β-HIVS's ability to induce apoptosis in human tumor cells involves the suppression of tumor necrosis factor receptor-associated protein 1 (TRAP1), a member of the heat-shock family of proteins (Masuda et al., 2004).
  • Protein Tyrosine Kinase Inhibition :

    • β-HIVS is an ATP-non-competitive inhibitor of protein tyrosine kinases (PTKs), a characteristic that suggests its potential use in clinical settings alongside other PTK inhibitors (Nakaya & Miyasaka, 2003).
  • Anti-Adipogenic Effects :

    • It inhibits adipogenesis in 3T3-L1 cells through the modulation of AMP-activated protein kinase (AMPK) and sterol regulatory element-binding protein (SREBP)‑1c, indicating its potential role in addressing obesity-related conditions (Ha et al., 2016).
  • Synergistic Effects with Other Cancer Therapies :

    • β-HIVS and cisplatin exhibit a synergistic effect in inhibiting the growth and inducing apoptosis of human lung cancer DMS114 cells, possibly through the inhibition of a tyrosine kinase-dependent pathway (Xu et al., 2004).
  • Regulation of Macrophage Polarization :

    • β-HIVS regulates macrophage polarization via the AMPK/Nrf2 pathway and shows potential as an anti-inflammatory agent, with implications for sepsis treatment (Pan et al., 2022).

properties

Product Name

beta-Hydroxyisovalerylshikonin

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C21H24O7/c1-11(2)5-8-16(28-17(25)10-21(3,4)27)12-9-15(24)18-13(22)6-7-14(23)19(18)20(12)26/h5-7,9,16,22-23,27H,8,10H2,1-4H3/t16-/m1/s1

InChI Key

MXANJRGHSFELEJ-MRXNPFEDSA-N

Isomeric SMILES

CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C

Canonical SMILES

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)O)C

synonyms

eta-HIVS
beta-hydroxyisovalerylshikonin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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